1-Deoxy-1-(octylamino)-D-glucitol

Chiral Resolution Naproxen Enantiomeric Excess

Researchers requiring enantiomerically pure drug substances often encounter costly, multi-step resolution protocols. N-Octyl-D-glucamine (CAS 23323-37-7) resolves this via efficient diastereomeric salt formation, enabling single-crystallization resolutions with >99% ee (ketoprofen). Its C8 chain optimizes crystallinity and recovery compared to shorter-chain analogs. • Single-crystallization resolution achieves 99.5% ee for ketoprofen • CMC of 6-8 mM enables gentle membrane protein extraction with 82% activity retention • Certified optical rotation (-16° to -20°) ensures batch-to-batch consistency in dexketoprofen trometamol synthesis • Enhances hydrophobic drug solubility by 30-50% vs. traditional surfactants

Molecular Formula C14H31NO5
Molecular Weight 293.40 g/mol
CAS No. 23323-37-7
Cat. No. B139808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxy-1-(octylamino)-D-glucitol
CAS23323-37-7
Synonyms1-(Octylamino)-1-deoxy-D-glucitol;  N-Octylglucamine; 
Molecular FormulaC14H31NO5
Molecular Weight293.40 g/mol
Structural Identifiers
SMILESCCCCCCCCNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13+,14+/m0/s1
InChIKeyZRRNJJURLBXWLL-REWJHTLYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octyl-D-glucamine: Identity and Physicochemical Profile


1-Deoxy-1-(octylamino)-D-glucitol (CAS 23323-37-7), commonly referred to as N-octyl-D-glucamine, is a nonionic amphiphilic derivative of D-glucitol (sorbitol) with the molecular formula C₁₄H₃₁NO₅ and a molecular weight of 293.40 g/mol [1]. It exists as a white crystalline solid with a reported melting point range of 121–124 °C and an optical rotation [α]D²⁰ of approximately –15° (c=1, methanol) . The compound features a hydrophilic polyol head group and a hydrophobic octyl chain, conferring surfactant properties and enabling its primary applications as a chiral resolving agent and solubilizing agent in pharmaceutical synthesis .

Why Generic Substitution Fails


The performance of 1-deoxy-1-(octylamino)-D-glucitol is exquisitely sensitive to its N-alkyl chain length, stereochemical purity, and hydrophilic-lipophilic balance. Simple substitution with in-class analogs—such as N-methyl-D-glucamine or N-decyl-D-glucamine—fundamentally alters enantioselective recognition, critical micelle concentration (CMC), and phase-transfer behavior, as demonstrated in comparative chiral resolution studies [1]. Furthermore, the optical rotation specification ([α]D²⁰ = –15° to –20°) serves as a critical quality attribute for verifying stereochemical integrity; procurement of material with undefined or variant optical rotation directly jeopardizes enantiomeric purity outcomes in preparative resolution workflows .

Quantitative Differentiation vs. Analogues


Enantiomeric Purity in Naproxen Resolution

1-Deoxy-1-(octylamino)-D-glucamine achieves >95% enantiomeric excess (e.e.) in the direct resolution of (S)-(+)-naproxen from its racemate via inclusion crystallization [1]. This performance exceeds that of the shorter-chain analog N-methyl-D-glucamine, which typically yields lower diastereomeric excess under comparable crystallization conditions due to reduced hydrophobic packing interactions [2].

Chiral Resolution Naproxen Enantiomeric Excess

Ketoprofen Resolution Efficiency

Using (–)-1-deoxy-1-(octylamino)-D-glucitol as the resolving agent in isopropanol, (S)-ketoprofen was isolated with an enantiomeric excess of 99.5% and a single-round resolution yield of 40% [1]. In contrast, the use of the more commonly employed cinchonidine for NSAID resolution typically yields lower enantiopurity in a single crystallization cycle and requires more complex workup procedures due to alkaloid co-extraction [2].

Ketoprofen Diastereomeric Salt Resolution Enantioselective Crystallization

Critical Micelle Concentration Comparison

1-Deoxy-1-(octylamino)-D-glucitol exhibits a critical micelle concentration (CMC) in the range of 6–8 mM to 0.8–1.2 mM [1], depending on measurement technique and buffer conditions. This CMC is substantially lower than that of the shorter-chain analog N-heptyl-D-glucamine (CMC typically >15 mM) and comparable to or slightly higher than that of the nonyl-glucamine analog, positioning the C8 derivative as an optimal compromise between solubilizing power and ease of removal via dialysis. In membrane protein solubilization applications, n-octyl-D-glucamine (at 0.8% w/v) retained 82% enzymatic activity versus 60% activity retention with octyl glucoside (OG) under identical conditions .

Surfactant Critical Micelle Concentration Membrane Protein Solubilization

Optical Rotation as Quality Attribute

Commercially available 1-deoxy-1-(octylamino)-D-glucitol is specified with an optical rotation [α]D²⁰ = –16° to –20° (c=1, methanol) . This narrow range is essential for ensuring stereochemical fidelity and reproducible resolution performance. In contrast, some in-class analogs (e.g., N-decyl-D-glucamine) exhibit greater batch-to-batch variability in specific rotation due to differences in synthetic routes and purification, which can lead to inconsistent enantiomeric enrichment .

Quality Control Optical Rotation Stereochemical Purity

Optimal Application Scenarios


Preparative Resolution of Profen NSAIDs

Leverage the demonstrated enantiomeric purity (>95% ee for naproxen [1]; 99.5% ee for ketoprofen [2]) achievable with 1-deoxy-1-(octylamino)-D-glucitol to implement cost-effective, single-crystallization resolution workflows. The C8 chain provides optimal diastereomeric salt crystallinity and recovery, outperforming shorter-chain analogs and avoiding the complex extraction associated with cinchona alkaloids.

Membrane Protein Solubilization for Structural Biology

Utilize the compound's moderate CMC (6–8 mM ) to extract and stabilize integral membrane proteins (GPCRs, ion channels). The lower CMC relative to octyl glucoside reduces detergent inventory costs, while the demonstrated 82% activity retention (vs. 60% for OG) confirms its gentle, non-denaturing character .

Dexketoprofen Trometamol Synthesis Intermediate

Procure 1-deoxy-1-(octylamino)-D-glucitol with certified optical rotation (–16° to –20°) to ensure consistent diastereomeric salt formation in the commercial synthesis of dexketoprofen trometamol, a process that achieves a 70% overall yield and improves prodrug utilization from 60% to 70% [3].

Bioavailability-Enhanced Oral Suspensions

Employ the compound's surfactant properties to enhance the solubility of poorly water-soluble APIs. Comparative data indicate that n-octyl-D-glucamine improves hydrophobic drug solubility by 30–50% relative to traditional surfactants and can increase oral bioavailability by up to 3.2-fold in formulated suspensions .

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